
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is an organic compound that features a cyclohexadiene ring substituted with a bromoethyl group and a carboxylate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate typically involves the bromination of a suitable precursor followed by esterification. One common method is the bromination of cyclohexa-2,5-diene-1-carboxylic acid, followed by esterification with methanol under acidic conditions . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a strong acid like sulfuric acid for the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more environmentally friendly brominating agents and catalysts to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols.
Cycloaddition Reactions: The diene moiety can participate in Diels-Alder reactions with suitable dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cycloaddition: Diels-Alder reactions typically require elevated temperatures and a suitable dienophile.
Major Products
Substitution: Formation of substituted cyclohexadiene derivatives.
Oxidation: Formation of cyclohexadienone or cyclohexadienecarboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Cycloaddition: Formation of cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate involves its interaction with molecular targets through its functional groups. The bromoethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the diene moiety can participate in cycloaddition reactions. These interactions can modulate biological pathways and lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyclohexa-2,5-diene-1-carboxylate: Lacks the bromoethyl group, making it less reactive in substitution reactions.
Methyl 1-methylcyclohexa-2,5-diene-1-carboxylate: Contains a methyl group instead of a bromoethyl group, affecting its reactivity and applications.
2-Methyl-1,5-hexadiene: A simpler diene without the carboxylate ester, used in different types of reactions.
Uniqueness
Methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate is unique due to the presence of both a bromoethyl group and a carboxylate ester on the cyclohexadiene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
138408-58-9 |
|---|---|
Molekularformel |
C10H13BrO2 |
Molekulargewicht |
245.11 g/mol |
IUPAC-Name |
methyl 1-(2-bromoethyl)cyclohexa-2,5-diene-1-carboxylate |
InChI |
InChI=1S/C10H13BrO2/c1-13-9(12)10(7-8-11)5-3-2-4-6-10/h3-6H,2,7-8H2,1H3 |
InChI-Schlüssel |
SOIUYRPLCHWPAN-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1(C=CCC=C1)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
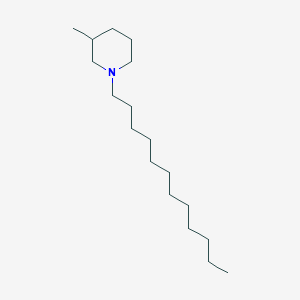

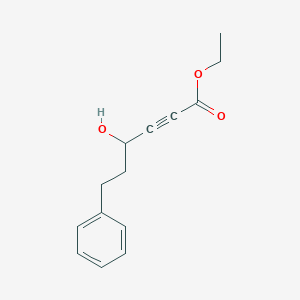
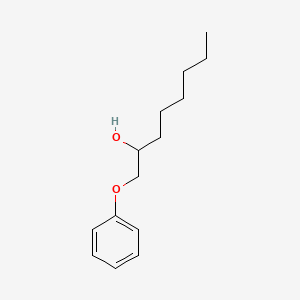
-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)

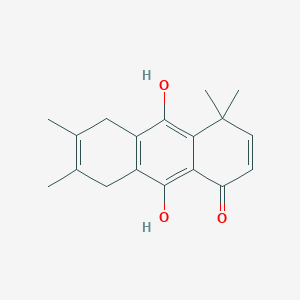
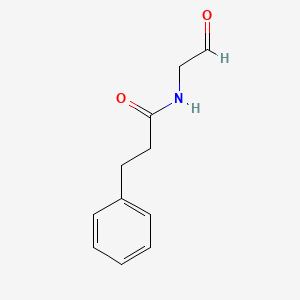
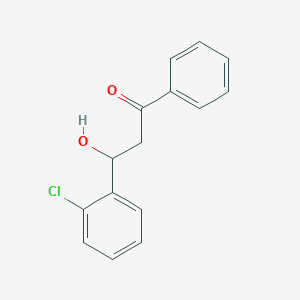
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
